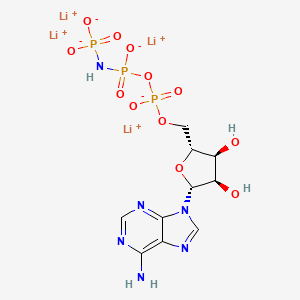

AMP pnp

描述

AMP-PNP (Adenylyl-imidodiphosphate) is a non-hydrolysable analogue of ATP . It inhibits fast axonal transport and facilitates the interaction between membranous organelles and microtubules . It is also used as a competitive inhibitor of most ATP-dependent systems .

Synthesis Analysis

The synthesis of AMP-PNP involves complex biochemical processes. It has been used in the preparation of nucleotide solutions, two-motor fluorescence assay, preparation of flow-cells with kinesin, and cascade binding assays . It is a good substrate for enzymes hydrolyzing between the α- and β-phosphorus atom, yet is resistant to enzymes cleaving between the β- and γ-phosphorus atom .Molecular Structure Analysis

The molecular structure of AMP-PNP has been studied using various techniques such as crystallography . These studies have revealed details of conformational changes that provide insights into the mechanism of action of AMP-PNP.Chemical Reactions Analysis

AMP-PNP participates in various chemical reactions. For instance, it has been shown to affect the dynamical properties of monomer and polymerized actin . It also plays a role in the ATPase activity of certain proteins .Physical And Chemical Properties Analysis

AMP-PNP has unique physical and chemical properties. It is known to affect the internal rigidity of actin systems, showing longer rotational correlation time and increased thermal transition temperature .科研应用

AMP-PNP的科学研究应用

转录调控和RNA聚合酶II

- AMP-PNP(5'-腺苷酰亚磷酸)已被确定为在全细胞提取物中通过RNA聚合酶II抑制特定基因转录的重要抑制剂。这种抑制作用于启动具有不同核苷酸(A、G或U)的转录启动子,并表明AMP-PNP主要在转录起始水平起作用。然而,在特定条件下,AMP-PNP可以用于RNA聚合酶II的延伸,表明其在转录调控中的作用(Bunick, Zandomeni, Ackerman, & Weinmann, 1982)。

线粒体ATP酶活性

- AMP-PNP作为线粒体ATP酶活性的强竞争性抑制剂,影响可溶性寡黄霉素不敏感ATP酶和结合的寡黄霉素敏感ATP酶。它显著影响线粒体依赖的反应,展示了其作为研究线粒体功能和ATP酶活性工具的潜力(Melnick, de Sousa, Magiure, & Packer, 1975)。

分子马达和染色体运动研究

- AMP-PNP已被用于比较有丝分裂染色体运动和盐状运动的马达对其的相对敏感性。通过向细胞微注射AMP-PNP,可以分析其对纺锤体延伸、盐状运动和染色体运动的影响,从而揭示这些细胞过程的机制(Lee, 1989)。

细胞内囊泡运输和轴浆研究

- 使用鱿鱼巨大轴突的轴浆研究表明,AMP-PNP可以抑制囊泡运输并促进运输囊泡与微管的结合。这表明AMP-PNP在稳定细胞内运输机制中的运动复合物中扮演着独特的作用(Lasek & Brady, 1985)。

在痘病毒中的mRNA合成和加工中的作用

- 在痘病毒研究中使用AMP-PNP已证明其能够抑制转录的起始,同时允许在其存在下启动的RNA的延伸。AMP-PNP对痘病毒转录过程的特异抑制作用为了解该背景下RNA合成和加工的分子机制提供了宝贵的见解。

激酶中的ATP结合和水解的探索

- 使用AMP-PNP与MAP激酶ERK2的研究揭示了它如何影响氢/氘交换,表明在激酶激活时发生构象变化。这表明AMP-PNP参与揭示核苷酸结合的动态和ATP水解在激酶功能中的作用(Lee, Hoofnagle, Resing, & Ahn, 2005)。

结核分枝杆菌DNA旋转酶ATP酶结构域的研究

- 在AMP-PNP存在下对来自结核分枝杆菌的DNA旋转酶ATP酶结构域的研究提供了关于ATP水解和DNA链通过机制的见解。这对于理解II型拓扑异构酶的功能及其在DNA拓扑调控中的作用尤为重要(Agrawal, Roué, Spitzfaden, Petrella, Aubry, Hann, Bax, & Mayer, 2013)。

未来方向

性质

IUPAC Name |

tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O12P3.4Li/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBDJIGGLGUOPP-KWIZKVQNSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Li4N6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AMP pnp | |

CAS RN |

72957-42-7 | |

| Record name | 5'-Adenylic acid, monoanhydride with imidodiphosphoric acid, tetralithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Adenylic acid, monoanhydride with imidodiphosphoric acid, tetralithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

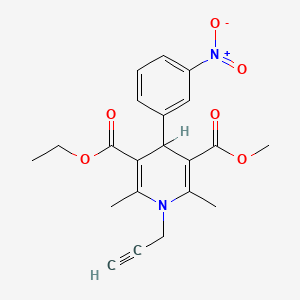

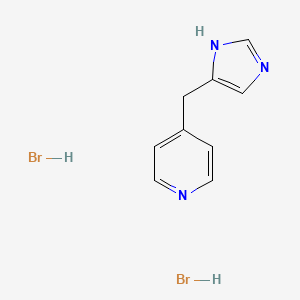

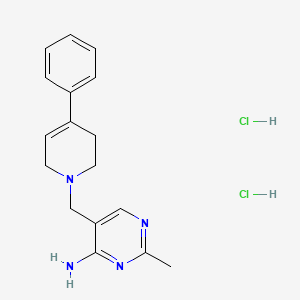

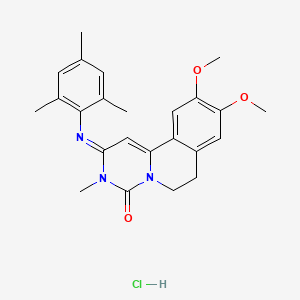

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)

![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1662595.png)